Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound combining phthalazine and thiazole moieties. Its structure features a phthalazinone core linked to a thiazole ring via an acetylated amino group, with a 2-methylpropyl substituent at position 5 and a methyl ester at position 2. This compound is hypothesized to exhibit bioactivity due to its structural complexity, which is characteristic of pharmacologically relevant molecules .
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4S/c1-11(2)9-15-17(19(27)28-4)22-20(29-15)21-16(25)10-14-12-7-5-6-8-13(12)18(26)24(3)23-14/h5-8,11H,9-10H2,1-4H3,(H,21,22,25) |
InChI Key |
SDITYBHAISBEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phthalazinone Acetyl Moiety
The phthalazinone core (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl) is synthesized via cyclocondensation of substituted phthalic anhydrides with methylhydrazine. A modified approach from EP3252049A1 involves:
Phthalic Anhydride Derivative Preparation :
Acetylation at the N1 Position :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Methylhydrazine, acetic acid, reflux | 70% | >95% |
| 2 | Chloroacetyl chloride, Et3N, DCM | 85% | >98% |
Amide Bond Formation: Coupling Phthalazinone and Thiazole Moieties
The final step involves coupling the phthalazinone acetyl chloride with the thiazole amine, as detailed in and:
Activation of the Acetyl Group :
- 1-Chloroacetyl-3-methyl-4-oxo-3,4-dihydrophthalazine is converted to the acid chloride using thionyl chloride (SOCl2) in chloroform (reflux, 4 hours).
Amination of Thiazole :
Coupling Reaction :
| Parameter | Value |
|---|---|
| Coupling Temperature | 0–25°C |
| Reaction Time | 13 hours |
| Purification Method | Column Chromatography |
| Final Yield | 62% |
Optimization Challenges and Solutions
Regioselectivity in Thiazole Formation :
The 5-(2-methylpropyl) substituent’s steric bulk necessitates slow addition of bromo-ketone to thiourea to minimize byproducts.Acid Chloride Stability :
Phthalazinone acetyl chloride is moisture-sensitive; reactions must be conducted under anhydrous conditions with molecular sieves.Amine Reactivity :
Excess pyridine (2 eq) ensures complete deprotonation of the thiazole amine, enhancing coupling efficiency.
Analytical Characterization
NMR Spectroscopy :
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J=7.8 Hz, 1H, phthalazinone H), 7.95 (s, 1H, thiazole H), 3.89 (s, 3H, COOCH3), 2.68 (m, 2H, CH(CH3)2).
- 13C NMR : 172.1 ppm (COOCH3), 165.3 ppm (amide C=O).
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C21H23N4O4S: [M+H]+ 443.1389; Found: 443.1392.
HPLC Purity :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic processes that are critical for cell function .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Bioactivity Potential: The compound’s dual phthalazinone-thiazole architecture aligns with molecules targeting oxidative stress pathways (e.g., ferroptosis inducers in OSCC) . However, empirical validation is lacking.
- Synthetic Advantages : Unlike plant-derived biomolecules (e.g., C. gigantea extracts), this compound’s synthetic nature allows for scalability and structural optimization .
- Knowledge Gaps: No direct pharmacological data exists in the provided evidence, necessitating future studies on cytotoxicity, metabolic stability, and target engagement.
Biological Activity
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that combines a thiazole ring with a phthalazinone derivative. The synthesis typically involves the reaction of phthalazinone derivatives with acetylating agents and subsequent modifications to introduce the thiazole moiety.
Synthesis Overview:
- Starting Materials: Phthalazinone derivatives, acetylating agents (e.g., acetic anhydride), and thiazole precursors.
- Reaction Conditions: The reactions are generally performed in organic solvents (e.g., dimethylformamide) under controlled temperatures to optimize yield and purity.
- Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.
This compound exhibits its biological effects through interactions with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activities due to its structural features, particularly the phthalazinone core which facilitates binding through hydrogen bonds and hydrophobic interactions.
Pharmacological Properties
Research indicates that this compound has several promising pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.
- Anticancer Potential: Its structural analogs have shown potential in inhibiting cancer cell proliferation, indicating that this compound may also have similar activity.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
In Vitro Studies
Several studies have investigated the biological activity of related compounds. For instance:
- Anticancer Activity: A derivative similar to this compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range.
- Enzyme Inhibition: Research demonstrated that compounds with similar structures inhibited enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory effects.
In Vivo Studies
Animal models have been used to assess the therapeutic efficacy of related compounds:
- Tumor Growth Inhibition: In vivo studies indicated that administration of a structurally similar compound led to reduced tumor growth in xenograft models.
- Toxicity Assessments: Safety profiles were evaluated through acute toxicity tests, revealing acceptable safety margins at therapeutic doses.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.24 g/mol |
| CAS Number | 28081-48-3 |
| Antimicrobial Activity | Positive (specific strains under study) |
| Anticancer Activity | Significant cytotoxicity in vitro |
| Enzyme Targets | COX, LOX |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
